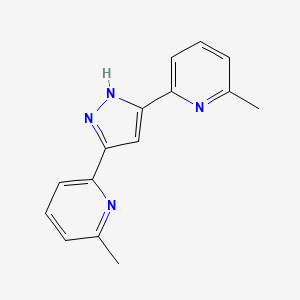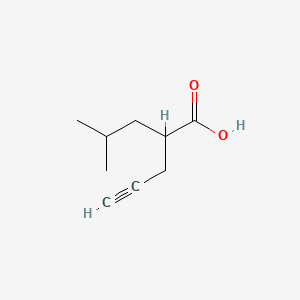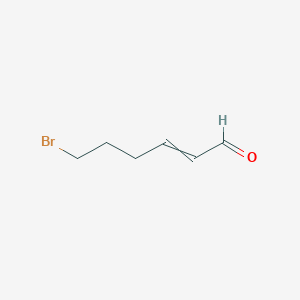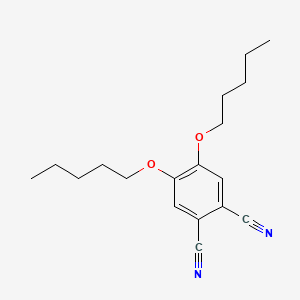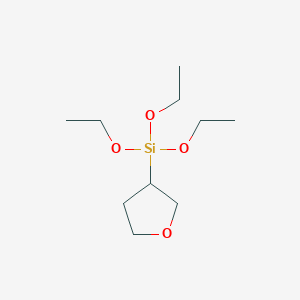
Triethoxy(oxolan-3-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(oxolan-3-yl)silane is an organosilicon compound with the molecular formula C9H20O4Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is particularly valued for its ability to form strong bonds with silica surfaces, making it useful in the production of coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(oxolan-3-yl)silane can be synthesized through the reaction of oxolan-3-ol with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silane bond.
Industrial Production Methods
In industrial settings, this compound is produced using high-purity silane preparation methods. These methods involve the use of advanced purification techniques to ensure the final product is free from impurities that could affect its performance in various applications .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(oxolan-3-yl)silane undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond to an unsaturated substrate, such as an alkene or alkyne, in the presence of a catalyst.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Catalysts: Cobalt(II) chloride, rhodium catalysts, and copper catalysts are commonly used in reactions involving this compound.
Solvents: Organic solvents, such as toluene and tetrahydrofuran, are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound include silanols, siloxanes, and various organosilicon compounds that are used in coatings, adhesives, and sealants .
Scientific Research Applications
Triethoxy(oxolan-3-yl)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and as a reducing agent in hydrosilylation reactions.
Medicine: It is used in the development of drug delivery systems and as a surface modifier for biomedical implants.
Mechanism of Action
The mechanism of action of triethoxy(oxolan-3-yl)silane involves the formation of strong covalent bonds with silica surfaces. The compound undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds. These siloxane bonds provide the compound with its adhesive and sealant properties .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar to triethoxy(oxolan-3-yl)silane, triethoxysilane is used in hydrosilylation reactions and as a reducing agent.
Phenyltriethoxysilane: This compound is used in the production of coatings and adhesives, similar to this compound.
Aminopropyltriethoxysilane: Used in the preparation of molecularly imprinted polymers and as a surface modifier for biomedical applications.
Uniqueness
This compound is unique due to its ability to form strong bonds with silica surfaces and its versatility in various chemical reactions. Its specific structure allows it to be used in a wide range of applications, from industrial coatings to biomedical implants .
Properties
CAS No. |
158069-54-6 |
|---|---|
Molecular Formula |
C10H22O4Si |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
triethoxy(oxolan-3-yl)silane |
InChI |
InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-7-8-11-9-10/h10H,4-9H2,1-3H3 |
InChI Key |
FFVSRBTUFFJLBA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1CCOC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


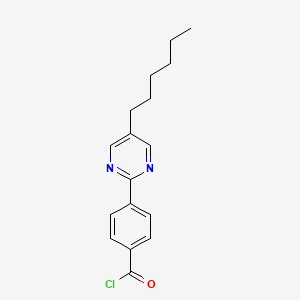
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)

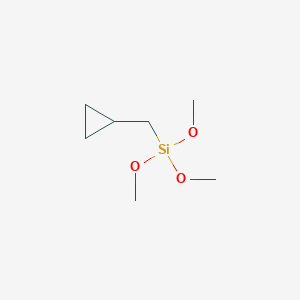
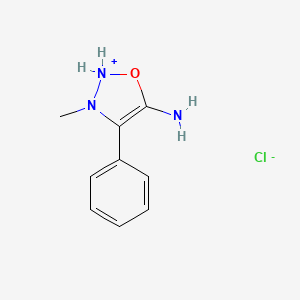
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
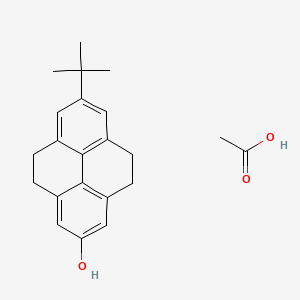
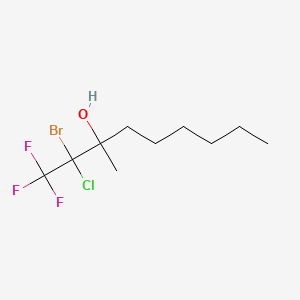
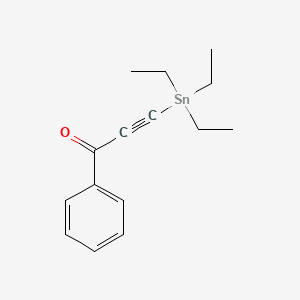
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
